Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate
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Overview
Description
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is a synthetic organic compound known for its vivid coloration and complex structure. This compound is often used as a dye and in various analytical applications due to its unique chemical properties. It is characterized by the presence of an arsonophenyl group, an azo linkage, and multiple sulfonate groups, which contribute to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Arsonation: The resulting azo compound undergoes arsonation, where an arsonic acid derivative is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reagent concentrations being critical parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is used as a reagent for the detection and quantification of various metal ions due to its ability to form colored complexes.
Biology
In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
Industry
Industrially, it is used in the manufacture of dyes and pigments, providing vibrant colors for textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to a change in color that is used for detection and quantification. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-[(O-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-[(O-arsonophenyl)azo]-3-aminonaphthalene-2,7-disulphonate
Uniqueness
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high solubility, strong coloration, and the ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications.
Biological Activity
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate, commonly referred to as FD&C Red No. 2 or Amaranth , is a synthetic dye that has been extensively studied for its biological activities. This compound, with the CAS number 915-67-3, has garnered attention due to its potential pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H10AsN2Na3O10S2
- Molecular Weight : 598.3 g/mol
- CAS Number : 915-67-3
- Solubility : Highly soluble in water
The biological activity of this compound is primarily attributed to its azo group, which is known to participate in redox reactions and interact with various biological molecules. The compound's structure allows it to bind with cellular components, potentially leading to alterations in cellular signaling pathways.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against:
Bacteria | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity. In vitro studies have reported its efficacy against common fungal pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antifungal agents like Nystatin.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The compound's ability to inhibit the expression of cyclooxygenase (COX) enzymes suggests potential utility in treating inflammatory conditions.
Case Studies and Research Findings
- Pharmacological Screening : A study conducted on various azo compounds demonstrated that Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene exhibited superior antibacterial and antifungal activity compared to other synthetic dyes and antibiotics .
- Molecular Modeling : Computational studies have suggested that the compound interacts effectively with bacterial enzymes, leading to its bactericidal effects. Molecular docking studies indicated strong binding affinities with target proteins involved in bacterial metabolism .
- Toxicological Assessments : While the biological activities are promising, toxicity studies are crucial. Regulatory bodies have noted the need for comprehensive assessments due to potential adverse effects associated with prolonged exposure to azo dyes .
Properties
CAS No. |
53669-45-7 |
---|---|
Molecular Formula |
C16H10AsN2Na3O10S2 |
Molecular Weight |
598.3 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.3Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;;;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
OTXUILGVOVHXKC-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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